molecular formula C6H7BrOS B8779455 1-(2-Bromothiophen-3-yl)ethanol

1-(2-Bromothiophen-3-yl)ethanol

Cat. No.: B8779455
M. Wt: 207.09 g/mol
InChI Key: CIWMDDFULBAXQG-UHFFFAOYSA-N
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Description

1-(2-Bromothiophen-3-yl)ethanol is a brominated thiophene derivative with an ethanol (-CH₂CH₂OH) substituent at the 3-position of the thiophene ring. Thiophene derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and versatility in functionalization . The bromine atom at the 2-position enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethanol group offers a site for further derivatization, such as esterification or oxidation to ketones .

Properties

Molecular Formula

C6H7BrOS

Molecular Weight

207.09 g/mol

IUPAC Name

1-(2-bromothiophen-3-yl)ethanol

InChI

InChI=1S/C6H7BrOS/c1-4(8)5-2-3-9-6(5)7/h2-4,8H,1H3

InChI Key

CIWMDDFULBAXQG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(SC=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Bromothiophen-3-yl)ethanol with structurally related compounds, focusing on molecular properties, reactivity, and applications:

Compound Molecular Formula Molecular Weight Functional Groups Key Properties Applications/Reactivity
This compound C₆H₇BrOS 207.09 g/mol Thiophene, bromine, ethanol Likely polar due to -OH; moderate solubility in organic solvents. Intermediate for pharmaceuticals; potential for further oxidation or coupling reactions.
(2-Bromothiophen-3-yl)methanol C₅H₅BrOS 193.06 g/mol Thiophene, bromine, methanol Lower MW than ethanol analog; m.p. not reported; higher volatility. Used in synthesis of heterocycles; CAS 70260-16-1 .
2-(1-Benzothiophen-3-yl)ethanol C₁₀H₁₀OS 178.25 g/mol Benzothiophene, ethanol Higher aromaticity; reduced electrophilicity vs. thiophene. Pharmaceutical applications (e.g., kinase inhibitors); CAS 3133-87-7 .
1-(3-Bromophenyl)ethanol C₈H₉BrO 201.06 g/mol Phenyl, bromine, ethanol Higher lipophilicity vs. thiophene analogs; m.p. not reported. Cross-coupling precursor; CAS 52780-14-0 .
(E)-3-(3-Bromothiophen-2-yl)-1-(2-hydroxyaryl)prop-2-en-1-one C₁₄H₁₀BrO₂S 324.20 g/mol Thiophene, bromine, enone, phenol Extended conjugation; UV-active; solid (crystallized from ethanol). Antimicrobial activity reported; used in chromone/aurone synthesis .

Key Comparisons:

Structural and Electronic Differences: Thiophene vs. Benzothiophene/Phenyl: Thiophene-based compounds exhibit higher electron-richness compared to phenyl analogs, enhancing reactivity in electrophilic substitutions. Benzothiophene derivatives (e.g., 2-(1-benzothiophen-3-yl)ethanol) show increased aromatic stability but reduced solubility . Ethanol vs. Methanol: The longer carbon chain in ethanol derivatives improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methanol analogs, which may exhibit higher volatility .

Reactivity: The bromine atom in this compound facilitates cross-coupling reactions (e.g., with Grignard reagents or palladium catalysts), similar to (2-bromothiophen-3-yl)methanol . Ethanol’s hydroxyl group allows for protection/deprotection strategies (e.g., silylation or tosylation), enabling controlled functionalization .

Biological and Material Applications: Thiophene-ethanol hybrids are explored in drug design for their ability to modulate pharmacokinetic properties, such as metabolic stability . Benzothiophene derivatives (e.g., 2-(1-benzothiophen-3-yl)ethanol) are prioritized in materials science for their luminescent properties .

Research Findings and Challenges

  • Synthetic Challenges: The ethanol group in this compound may require protection during synthesis to prevent undesired side reactions. highlights the use of low-temperature lithiation (n-BuLi, THF) for thiophene functionalization, a method likely applicable here .

Preparation Methods

Reaction Conditions and Optimization

In a procedure adapted from the bromination of thiophene derivatives, 3-thiopheneethanol undergoes regioselective bromination using N-bromosuccinimide (NBS) in a mixture of sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) (1:3.3 v/v). The reaction proceeds at room temperature under inert conditions, achieving 62–82% yield after 12–24 hours. The acidic environment enhances electrophilicity of bromine, while the ethanol group’s steric bulk minimizes polysubstitution.

Table 1. Bromination of 3-Thiopheneethanol Using NBS

ParameterValueSource
NBS Equivalents3.0 eq
Solvent SystemH₂SO₄:TFA (1:3.3)
Temperature25°C
Reaction Time12–24 hours
Yield62–82%

Protection-Deprotection Strategy

To prevent oxidation of the ethanol group during bromination, a silyl protection strategy is employed. 3-Thiopheneethanol is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF), yielding the protected derivative in 89% yield. Subsequent bromination with NBS under standard conditions and deprotection using tetrabutylammonium fluoride (TBAF) affords the target compound with 75% overall yield.

Heck Coupling and Selective Reduction

The Heck reaction, followed by selective reduction, offers a palladium-catalyzed pathway to install the ethanol moiety on pre-brominated thiophene. This method, adapted from a patent synthesizing 2-thiopheneethanol, involves two steps: vinyl group installation and ketone reduction.

Heck Reaction with 2-Bromothiophene

2-Bromothiophene reacts with ethylene glycol vinyl ether under Heck conditions (Pd/C catalyst, 1–1.2 MPa H₂, 45–50°C). The reaction forms a vinyl ether intermediate at C3, which is hydrolyzed in situ to a ketone using aqueous HCl.

Table 2. Heck Reaction Parameters

ParameterValueSource
Catalyst5% Pd/C
Pressure1.0–1.2 MPa H₂
Temperature45–50°C
Reaction Time5 hours
Intermediate Yield92–96%

Ketone Reduction to Ethanol

The ketone intermediate is reduced to this compound using sodium borohydride (NaBH₄) in methanol. This step achieves 93–96% yield, with distillation (108–111°C at 2 kPa) purifying the product.

Alternative Synthetic Routes

Direct Arylation Polymerization (DArP)

Comparative Analysis of Methods

Table 3. Method Comparison

MethodYieldAdvantagesLimitations
Bromination62–82%Direct, minimal stepsRequires protection-deprotection
Heck-Reduction90–96%High yield, scalableRequires Pd catalyst
DArPN/APotential for polymer integrationUntested for small molecules

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(2-Bromothiophen-3-yl)ethanol, and what methodological considerations are crucial for optimizing yield?

  • Methodological Answer : A widely used approach involves cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, 2-(2-bromothiophen-3-yl)ethanol can react with arylboronic acids under palladium catalysis to form derivatives (e.g., 2-(2-(3,4-dimethoxyphenyl)thiophen-3-yl)ethanol) . Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands.
  • Solvent and temperature : Ethanol or THF at reflux (70–80°C).
  • Purification : Column chromatography or crystallization from ethanol.
  • Yield optimization : Stoichiometric control of boronic acid (1.2–1.5 eq.) and inert atmosphere (N₂/Ar).

Q. How can researchers effectively characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H NMR : Identify protons adjacent to electronegative groups (e.g., -OH or Br). For example, the ethanol moiety shows a triplet near δ 3.84 ppm (J = 6.6 Hz) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 217.0).
  • IR Spectroscopy : Detect O-H stretches (~3300 cm⁻¹) and C-Br bonds (~560 cm⁻¹).

Q. What purification techniques are recommended for this compound to achieve high chemical purity?

  • Methodological Answer :

  • Crystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate crystalline products .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane).
  • Distillation : For liquid derivatives, fractional distillation under reduced pressure minimizes decomposition.

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound derivatives?

  • Methodological Answer :

  • Validation : Compare density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G*) with experimental NMR data. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.
  • Dynamic NMR : Use variable-temperature studies to resolve overlapping signals caused by rotamers .
  • Crystallographic Validation : Cross-check computational models with X-ray structures to confirm stereoelectronic effects .

Q. What strategies are employed in the stereoselective synthesis of enantiomerically pure this compound derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use enantiopure boronic acids or chiral auxiliaries (e.g., Evans’ oxazolidinones) in cross-coupling reactions.
  • Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of racemic mixtures (e.g., Candida antarctica lipase B) .
  • Analysis : Determine enantiomeric excess (>95% ee) via chiral GC or HPLC with β-cyclodextrin columns .

Q. How is the SHELX software suite utilized in refining the crystal structure of this compound, particularly with challenging data such as twinning or high disorder?

  • Methodological Answer :

  • Data Handling : Use SHELXD for dual-space structure solution and SHELXL for least-squares refinement. For twinned data, apply the TWIN/BASF commands to model twin domains .
  • Disorder Modeling : Split occupancy atoms (e.g., Br or thiophene rings) using PART/SUMP restraints.
  • Validation : Check R-factor convergence (R₁ < 0.05) and ADP (anisotropic displacement parameter) consistency.

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectroscopic data (e.g., unexpected coupling constants in ¹H NMR) for this compound derivatives?

  • Methodological Answer :

  • Variable Solvent Studies : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation effects.
  • 2D NMR (COSY, NOESY) : Identify through-space interactions (NOE) or J-coupled networks.
  • X-ray Diffraction : Resolve ambiguities by comparing NMR-derived conformers with crystallographic data .

Synthetic Methodology Table

Reaction Type Conditions Key Reagents Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Ethanol, 70°C, 12hArylboronic acid, K₂CO₃
CyclizationHydrazine hydrate, KOH, RefluxEthanol solvent
Chiral ResolutionLipase B, Vinyl acetate, HexaneRacemic 1-(2-Bromophenyl)ethanol

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